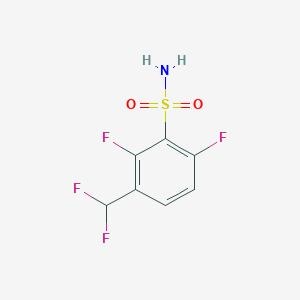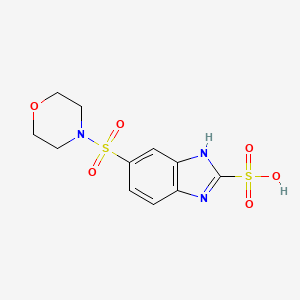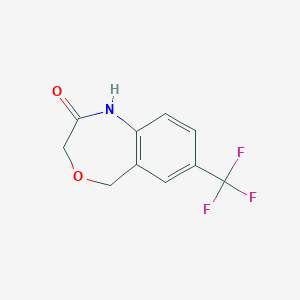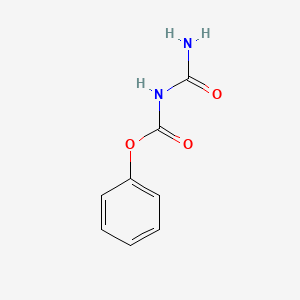![molecular formula C15H18Cl2N2O3 B13556012 [2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 380438-00-6](/img/structure/B13556012.png)
[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate is a complex organic compound that features a cyclohexyl group, a methylcarbamoyl group, and a dichloropyridine carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the individual components. One common method involves the reaction of cyclohexylamine with methyl isocyanate to form cyclohexyl(methyl)carbamate. This intermediate is then reacted with 5,6-dichloropyridine-3-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
[cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
[cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexylcarbamate derivatives: These compounds share the cyclohexylcarbamate moiety and exhibit similar chemical properties.
Dichloropyridine derivatives: Compounds with dichloropyridine rings are structurally related and may have comparable reactivity.
Uniqueness
What sets [cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate apart is the combination of its functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
CAS番号 |
380438-00-6 |
|---|---|
分子式 |
C15H18Cl2N2O3 |
分子量 |
345.2 g/mol |
IUPAC名 |
[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-19(11-5-3-2-4-6-11)13(20)9-22-15(21)10-7-12(16)14(17)18-8-10/h7-8,11H,2-6,9H2,1H3 |
InChIキー |
OXYDQDNEUXQUIO-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCCC1)C(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
溶解性 |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)




![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)




![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)



